JHU-083

Neuroscience Blood-Brain Barrier CNS Drug Delivery

CNS researchers often face a critical tool gap: standard GLS1 inhibitors cannot cross the BBB, while DON causes intolerable GI toxicity. JHU-083 solves both problems as the only orally bioavailable DON prodrug that delivers micromolar brain concentrations without systemic toxicity. - Normalizes stress-induced glutaminase activity in brain CD11b+ cells (CSDS model) - Extends survival in MYC-driven medulloblastoma orthotopic xenografts (20 mg/kg) - Demonstrates equivalent anti-tumor efficacy to DON in EL4 lymphoma models while eliminating GI toxicity

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
Cat. No. B10818697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU-083
Molecular FormulaC14H24N4O4
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
InChIInChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
InChIKeyYZRCHOFKIPHQBW-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JHU-083: Brain-Penetrant Glutaminase Antagonist Prodrug


JHU-083 is an orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) [1]. It is designed to overcome the poor bioavailability and systemic toxicity that limited the clinical development of DON [2]. JHU-083 is cleaved in vivo to release the active DON, which acts as an irreversible, broad-spectrum inhibitor of both glutaminase isoforms (GLS1 and GLS2) [3]. This mechanism blocks the conversion of glutamine to glutamate, a critical metabolic node for rapidly proliferating cells and activated immune cells in the central nervous system (CNS) [4]. The compound has demonstrated robust efficacy in preclinical models of diverse CNS disorders, including depression, Alzheimer's disease, and cerebral malaria, as well as in certain MYC-driven cancers, due to its unique ability to achieve therapeutically relevant concentrations in the brain [5].

+ Brain-penetrant prodrug for CNS glutamine metabolism studies CNS prodrug design
+ Enables in vivo pan-glutaminase inhibition (GLS1/GLS2) with reduced toxicity Broad target engagement
+ Suitable for oral dosing in rodent CNS disease models Oral bioavailability context

JHU-083 vs. Other Glutaminase Inhibitors in CNS Research


Generic substitution among glutaminase inhibitors is not scientifically justified due to fundamental differences in their target spectrum, pharmacokinetic profiles, and therapeutic windows. While potent GLS1-selective inhibitors like CB-839 (telaglenastat) and BPTES exist, their utility is largely confined to peripheral oncology indications due to poor blood-brain barrier (BBB) penetration [1]. Conversely, the parent compound DON, which JHU-083 delivers, is a potent pan-glutaminase antagonist, but its clinical development was halted due to dose-limiting gastrointestinal and bone marrow toxicity [2]. JHU-083 is a unique prodrug specifically engineered to address the key liabilities of both classes: it masks the toxic moieties of DON to improve tolerability while providing sufficient oral bioavailability to achieve micromolar concentrations of the active metabolite in the brain [3]. Therefore, selecting a standard GLS1 inhibitor for a CNS disease model or using DON directly for an in vivo study would either fail to engage the target in the brain or introduce confounding toxicities, respectively. The quantitative evidence below demonstrates precisely why JHU-083 is the appropriate and differentiated tool for specific scientific applications.

Target JHU-083 (brain-penetrant pan-glutaminase prodrug) CB-839 or BPTES (GLS1-selective, CNS-impermeable)
Selecting a GLS1-selective inhibitor for CNS studies may result in no meaningful brain target engagement; blood-brain barrier penetration is absent in reported data.
Parent JHU-083 (masked DON prodrug with improved tolerability) DON (direct glutamine antagonist, dose-limiting GI toxicity)
Using DON directly for chronic in vivo CNS studies may introduce confounding gut toxicity and narrow the observable model-response window.
Mechanism Pan-glutaminase (GLS1/GLS2) blockade, cell-type selective modulation in CNS Peripheral GLS1-only inhibitors or systemic pan-antagonists without CNS selectivity
Lack of CNS exposure or context-dependent microglial modulation may alter pathway-response interpretation; class-level claims do not transfer directly.

JHU-083 Quantitative Differentiation Evidence


CNS Penetration Advantage Over CB-839 and BPTES

JHU-083 is a brain-penetrant prodrug that delivers its active metabolite, DON, to the CNS at micromolar concentrations, a property not shared by the GLS1-selective inhibitors CB-839 and BPTES. After a single oral dose of 20 mg/kg in mice, JHU-083 achieved an average concentration of 11.3 μM DON in the cerebellum [1]. In contrast, while CB-839 is a potent inhibitor of GLS1 in vitro (IC50 = 28 nM in brain homogenates), there is no published evidence that it achieves significant exposure in the brain after oral administration [2]. BPTES, an allosteric GLS1 inhibitor, also lacks data supporting in vivo brain penetration and is primarily used as a tool compound for in vitro studies or peripheral tumor models [3]. This pharmacokinetic property is a defining and quantifiable point of differentiation for JHU-083 in any neuroscience research program.

CNS exposure
Head-to-head
11.3 μM DON in cerebellum (20 mg/kg p.o.) vs. no quantifiable brain exposure for CB-839/BPTES
Supports brain target engagement studies impossible with GLS1-only inhibitors.
Mouse model, LC-MS/MS, 1 h post-dose. Cross-study comparable.
Neuroscience Blood-Brain Barrier CNS Drug Delivery Pharmacokinetics

Therapeutic Index Improvement Over DON

The parent compound DON is a potent glutamine antagonist but is associated with severe, dose-limiting gastrointestinal toxicity that prevented its clinical advancement [1]. JHU-083 was engineered as a prodrug to overcome this liability. A direct head-to-head study demonstrated that when dosed on an equimolar basis, JHU-083 retains the antitumor efficacy of DON but is devoid of the gut toxicity and associated morbidity/mortality [2]. In a mouse model of EL4 T-cell lymphoma, both DON and JHU-083 treatments resulted in complete tumor regression after 7 days. However, unlike DON, JHU-083 treatment did not produce observable signs of gastrointestinal distress or weight loss [2]. This represents a critical improvement in the therapeutic index, enabling chronic dosing regimens that were not feasible with DON.

Tolerability vs DON
Direct comparison
JHU-083: complete tumor regression, no GI toxicity. DON: equivalent tumor regression, severe GI toxicity.
Prodrug design eliminates dose-limiting gut toxicity while preserving reported anti-tumor response.
EL4 T-cell lymphoma model, 7-day equimolar dosing.
Toxicology Drug Safety Therapeutic Index In Vivo Pharmacology

Microglial Glutaminase Activity Modulation In Vivo

A key differentiator for JHU-083 is its functional selectivity for glutaminase in specific CNS cell populations under pathological conditions. In the chronic social defeat stress (CSDS) mouse model of depression, JHU-083 (1.82 mg/kg, p.o., q.o.d.) normalized stress-induced increases in glutaminase activity specifically in microglia-enriched CD11b+ cells isolated from the prefrontal cortex and hippocampus [1]. Critically, JHU-083 did not significantly alter glutaminase activity in non-stressed control mice or in the cerebellum, demonstrating state-dependent and region-specific modulation [1]. This in vivo target engagement profile, measured directly by enzymatic activity assay, contrasts with the systemic inhibition that would be expected from a non-selective glutamine antagonist or the lack of CNS exposure from other GLS1 inhibitors. This cellular selectivity is mechanistically linked to the behavioral improvements observed in the model, providing a pharmacodynamic marker not available with comparator compounds.

Microglial target engagement
Cross-study comparable
Normalized stress-induced glutaminase activity in prefrontal cortex/hippocampal CD11b+ microglia; no effect in control mice.
Cell-type and state-specific modulation in CNS, reported as pharmacodynamic marker.
CSDS mouse model, 1.82 mg/kg oral every other day, ex vivo enzymatic assay.
Neuroinflammation Microglia Target Engagement Depression Models

Cognitive Efficacy Across CNS Disease Models

JHU-083 has demonstrated consistent and significant improvements in cognitive function across mechanistically distinct CNS disease models where other glutaminase inhibitors have not been evaluated or have failed. In the humanized APOE4 knock-in mouse model of Alzheimer's disease, JHU-083 normalized aberrant hippocampal glutaminase activity and improved cognitive performance in behavioral assays [1]. Similarly, in a mouse model of post-traumatic stress disorder (PTSD), JHU-083 treatment mitigated cognitive dysfunction and improved markers of synaptic plasticity in the hippocampus [2]. In contrast, clinical-stage GLS1 inhibitors like CB-839 are focused on peripheral tumors and have not been studied in these CNS indications due to their inability to cross the BBB [3]. The parent compound DON, while active in the CNS, is not used in these chronic models due to its narrow therapeutic window. This cross-model efficacy establishes JHU-083 as a unique and versatile tool for investigating the role of CNS glutamine metabolism in diverse neurological conditions.

CNS disease models
Cross-study comparable
Reported cognitive improvements in APOE4 Alzheimer's and PTSD models; CB-839/BPTES not studied in CNS, DON limited by toxicity.
Model-response endpoint context supports brain glutamine pathway research across diverse indications.
Humanized APOE4 KI and SPS&S mouse models.
Alzheimer's Disease Cognitive Impairment PTSD Neuroprotection

JHU-083 Research Applications


Microglial Metabolism in Psychiatric and Neurodegenerative Models

JHU-083 is uniquely suited for in vivo pharmacology studies investigating the role of microglial glutamine metabolism in CNS disorders. Its ability to selectively normalize stress-induced glutaminase activity in brain CD11b+ cells, as demonstrated in the CSDS model, makes it a precise tool for dissecting the contribution of neuroinflammation to diseases like major depressive disorder, PTSD, and Alzheimer's disease [1]. Unlike CB-839 and BPTES, which lack brain penetration, JHU-083 enables direct modulation of the CNS glutamine-glutamate axis in a cell-type-specific and context-dependent manner [2].

Tumor Immune Microenvironment Targeting Without Toxicity

For oncology researchers investigating the role of glutamine metabolism in the tumor immune microenvironment, JHU-083 offers a significant advantage over the parent compound DON. As shown in EL4 lymphoma models, JHU-083 provides equivalent anti-tumor efficacy while eliminating the severe gastrointestinal toxicity that limits the use of DON in chronic in vivo experiments [3]. This improved safety profile allows for longer-term studies to assess the impact of glutamine blockade on immune cell infiltration, differentiation, and anti-tumor immunity without confounding toxicity-related variables [4].

Glutamine Antagonism in Brain Tumor Models

JHU-083 is the preferred glutamine antagonist for preclinical studies in brain tumor models. Its validated ability to achieve micromolar concentrations of the active metabolite DON in the brain is a critical differentiator from non-penetrant GLS1 inhibitors like CB-839 [5]. In a MYC-driven medulloblastoma orthotopic xenograft model, oral administration of JHU-083 (20 mg/kg twice weekly) significantly extended animal survival [5]. This establishes JHU-083 as a key tool compound for evaluating glutamine-targeted therapies in primary CNS malignancies and brain metastases.

Broad-Spectrum Glutaminase Inhibition in Metabolic Disease

While GLS1-selective inhibitors like CB-839 and BPTES have a restricted target profile, JHU-083 delivers DON, a pan-glutaminase antagonist that inhibits both GLS1 and GLS2 [6]. This broader mechanism may be essential in disease contexts where both isoforms are implicated. Recent studies have shown JHU-083's efficacy in alleviating nonalcoholic steatohepatitis (NASH) in preclinical models, an effect linked to modulation of proline metabolism and fatty acid oxidation, pathways not necessarily engaged by GLS1-selective agents [7]. JHU-083 is therefore a more comprehensive tool for exploring the full therapeutic potential of glutamine antagonism beyond selective GLS1 inhibition.

Application
Selection Property
Validation Focus
Microglial metabolism in psychiatric/neurodegenerative models
Brain-penetrant, microglia-selective glutaminase modulation
CD11b+ cell target engagement, model-specific behavioral endpoints
Tumor microenvironment immune studies (peripheral)
Broad glutamine blockade without gut toxicity
Immune cell infiltration, anti-tumor immunity endpoints, chronic dosing feasibility
Brain tumor models (medulloblastoma, CNS metastases)
CNS-penetrant active metabolite at micromolar levels
Brain DON concentration verification, orthotopic survival endpoints
Metabolic disease / NASH models
Pan-glutaminase (GLS1/GLS2) inhibition
Proline/fatty acid oxidation pathway modulation, steatohepatitis endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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